molecular formula C8H6F3NO2 B064435 Methyl 4-(trifluoromethyl)nicotinate CAS No. 175204-82-7

Methyl 4-(trifluoromethyl)nicotinate

Cat. No.: B064435
CAS No.: 175204-82-7
M. Wt: 205.13 g/mol
InChI Key: RFUABQNZKSSKRX-UHFFFAOYSA-N
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Description

WAY-223716-A is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-223716-A involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form WAY-223716-A. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of WAY-223716-A is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

WAY-223716-A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains electrons or hydrogen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group in the compound with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-223716-A include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that enhance the reaction rate. The conditions for these reactions vary, with some requiring elevated temperatures, specific pH levels, or inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of WAY-223716-A depend on the type of reaction and the specific conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

WAY-223716-A has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore the therapeutic potential of WAY-223716-A in treating various diseases, including its role as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of WAY-223716-A involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

WAY-223716-A can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous structures or similar functional groups. The comparison can be based on various factors, such as:

    Chemical Structure: Differences in the arrangement of atoms and functional groups.

    Reactivity: Variations in the types of reactions and conditions required.

    Applications: Distinct uses in scientific research and industry.

Some similar compounds to WAY-223716-A include WAY-151693 and other sulfanilide derivatives .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUABQNZKSSKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379654
Record name methyl 4-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-82-7
Record name methyl 4-(trifluoromethyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(trifluoromethyl)nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

19 g (0.1 mol) of methyl 3-(4,4,4-trifluoro-3-oxo-1-butenylamino)acrylate were dissolved in 200 ml of methanol in a three-neck flask and 1 g of Li2CO3 was added. The reaction mixture was heated for 6-8 h under reflux, cooled to 30° C. and 10 ml of aqueous HCl were added. The reaction mixture was stirred for 1 h, the methanol removed under reduced pressure and the product extracted with diethyl ether. The solvent was removed and methyl 4-trifluoronicotinate purified by vacuum distillation. 14 g (81%) of the product having a boiling point of 80° C./18 mbar were obtained.
Name
methyl 3-(4,4,4-trifluoro-3-oxo-1-butenylamino)acrylate
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
Li2CO3
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.7 g (48.6 mmoles) of anhydrous potassium carbonate and 6.9 g (48.6 mmoles) of methyl iodide were added to a solution of 4.6 g (24.1 mmoles) of 4-trifluoromethylnicotinic acid dissolved in 70 ml of N,N-dimethylformamide. The mixture was stirred at room temperature for 12 hours to give rise to a reaction. After confirmation of the completion of the reaction, the reaction mixture was poured into water, followed by extraction with ethyl acetate. The resulting organic layer was washed with water and an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to vacuum distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate mixed solvent) to obtain 2.77 g (yield: 56.1%) of methyl 4-trifluoromethylnicotinate as a yellow oily substance.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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